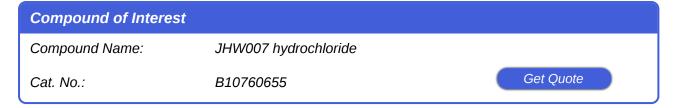


JHW007 Hydrochloride: A Technical Guide to its Dopamine Transporter Binding Affinity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JHW007 hydrochloride, a benztropine analog, is a high-affinity dopamine uptake inhibitor that has garnered significant interest as a potential therapeutic agent for cocaine addiction.[1][2] Its unique pharmacological profile, characterized by a high affinity for the dopamine transporter (DAT) but with a low abuse liability, distinguishes it from typical DAT inhibitors like cocaine.[3][4] This document provides a comprehensive technical overview of the dopamine transporter binding affinity of **JHW007 hydrochloride**, including quantitative binding data, detailed experimental protocols for its characterization, and a visualization of the experimental workflow.

Quantitative Binding Affinity Data

The binding affinity of **JHW007 hydrochloride** for the dopamine transporter has been determined in various studies using radioligand binding assays. The data consistently demonstrate a high affinity for DAT. A summary of the key quantitative binding parameters is presented in the table below.



Parameter	Species/System	Value	Reference
Ki	Human DAT	25 nM	[2][5]
Ki	Rat Striatum	7.40 nM (high-affinity site), 4400 nM (low-affinity site)	[3][4]
Ki	Mouse Striatum	8.18 nM (high-affinity site), 2750 nM (low-affinity site)	[3][4]
Kd	hDAT membranes	43.7 nM (one-site model)	[3][4]
IC50	DA uptake inhibition	24.6 ± 1.97 nM	[6]

JHW007 also exhibits selectivity for the dopamine transporter over other monoamine transporters, with reported Ki values of 1330 nM for the norepinephrine transporter (NET) and 1730 nM for the serotonin transporter (SERT).[2]

Experimental Protocols

The determination of **JHW007 hydrochloride**'s binding affinity for the dopamine transporter typically involves radioligand binding assays. The following is a detailed methodology based on published studies.[3]

Radioligand Binding Assay for JHW007 at the Dopamine Transporter

- 1. Membrane Preparation:
- Brains from rats or mice are excised, and the striata are dissected and immediately frozen.
 [3]
- For studies involving human DAT, N2A neuroblastoma cells stably expressing hDAT are utilized.[3]

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- Tissues or cells are homogenized in 20 volumes (w/v) of ice-cold modified sucrose phosphate buffer (0.32 M sucrose, 7.74 mM Na2HPO4, 2.26 mM NaH2PO4, pH 7.4) using a Polytron homogenizer.[3]
- The homogenate is centrifuged at 20,000g for 10 minutes at 4°C.[3]
- The resulting pellet is resuspended in fresh buffer and centrifuged again under the same conditions.[3]
- The final pellet is resuspended in the buffer to a concentration of 10 mg (original wet weight) per ml.[3]
- 2. Binding Assay:
- Assays are conducted in tubes containing a total volume of 0.5 ml of sucrose phosphate buffer.[3]
- Each tube contains 0.5 nM of the radioligand, [3H]JHW 007, and 1.0 mg of the prepared membrane tissue.[3]
- For competition studies, various concentrations of competing ligands, including unlabeled JHW007, are added to the incubation medium.[3]
- Nonspecific binding is determined in the presence of a high concentration of a competing ligand, such as 100 μM GBR 12909.[3]
- The assay tubes are incubated for 120 minutes on ice.[3]
- 3. Termination and Measurement:
- The binding reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
- The filters are then washed with ice-cold buffer to remove any unbound radioligand.
- The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.



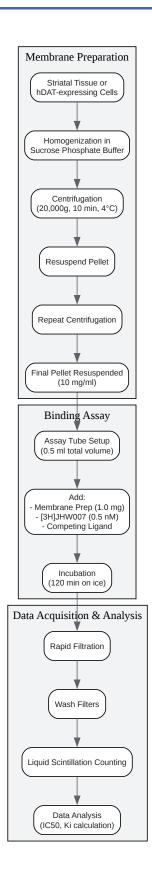
4. Data Analysis:

- The specific binding is calculated by subtracting the nonspecific binding from the total binding.
- Competition data are analyzed using nonlinear regression to determine the IC50 value (the
 concentration of the competing ligand that inhibits 50% of the specific binding of the
 radioligand).
- The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations Experimental Workflow for DAT Binding Assay

The following diagram illustrates the key steps in the radioligand binding assay used to determine the binding affinity of JHW007 for the dopamine transporter.





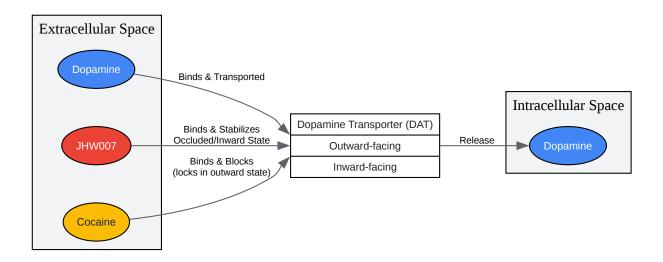
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Workflow for determining JHW007 DAT binding affinity.



Proposed Mechanism of Atypical Dopamine Transporter Inhibition

JHW007 is considered an "atypical" dopamine transporter inhibitor. Unlike cocaine, which is thought to bind to an outward-facing conformation of the transporter, JHW007 may bind to an occluded or inward-facing conformation.[7] This differential binding is hypothesized to be responsible for its unique pharmacological profile, including its ability to antagonize the effects of cocaine without producing cocaine-like behavioral stimulation.[6][7]



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Proposed differential binding of cocaine and JHW007 to DAT.

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